Siltenzepine Siltenzepine Siltenzepine is an anti-acid agent. It is used in the treatment of peptic ulcers.
Brand Name: Vulcanchem
CAS No.: 98374-54-0
VCID: VC0007230
InChI: InChI=1S/C19H20ClN3O4/c20-13-5-6-17-15(11-13)21-19(27)14-3-1-2-4-16(14)23(17)18(26)12-22(7-9-24)8-10-25/h1-6,11,24-25H,7-10,12H2,(H,21,27)
SMILES: C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CN(CCO)CCO)C=CC(=C3)Cl
Molecular Formula: C19H20ClN3O4
Molecular Weight: 389.8 g/mol

Siltenzepine

CAS No.: 98374-54-0

Cat. No.: VC0007230

Molecular Formula: C19H20ClN3O4

Molecular Weight: 389.8 g/mol

* For research use only. Not for human or veterinary use.

Siltenzepine - 98374-54-0

CAS No. 98374-54-0
Molecular Formula C19H20ClN3O4
Molecular Weight 389.8 g/mol
IUPAC Name 11-[2-[bis(2-hydroxyethyl)amino]acetyl]-3-chloro-5H-benzo[b][1,4]benzodiazepin-6-one
Standard InChI InChI=1S/C19H20ClN3O4/c20-13-5-6-17-15(11-13)21-19(27)14-3-1-2-4-16(14)23(17)18(26)12-22(7-9-24)8-10-25/h1-6,11,24-25H,7-10,12H2,(H,21,27)
Standard InChI Key DDBKYWMANNIJRH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CN(CCO)CCO)C=CC(=C3)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CN(CCO)CCO)C=CC(=C3)Cl

Siltenzepine is a pharmaceutical compound primarily recognized for its role as an anti-acid agent. It is utilized in the treatment of peptic ulcers, a condition characterized by sores in the lining of the stomach or upper part of the small intestine. The compound's chemical nomenclature is 5-{[Bis(2-hydroxyethyl)amino]acetyl}-8-chloro-5,10-dihydro-11H-dibenzo[b,e] diazepin-11-one, and it belongs to the benzodiazepine derivative family .

Mechanism of Action

Siltenzepine functions as an anti-acid agent by reducing gastric acid secretion, thereby alleviating symptoms and promoting healing in peptic ulcers. While specific receptor interactions are not extensively documented, its structural similarity to other benzodiazepines suggests potential modulation of central and peripheral pathways involved in gastric acid production .

Therapeutic Applications

  • Peptic Ulcer Treatment: Siltenzepine alleviates ulcer-related symptoms such as abdominal pain and indigestion by neutralizing excess stomach acid.

  • Potential CNS Activity: Given its benzodiazepine-like structure, further investigation into its effects on the central nervous system (CNS) is warranted, although no psychotropic effects have been reported to date.

Synthesis Pathway

The synthesis of Siltenzepine involves multi-step reactions, including:

  • Cyclization of precursors to form the dibenzodiazepine skeleton.

  • Chlorination at specific positions to introduce the chloro group.

  • Functionalization with bis(2-hydroxyethyl)amino and acetyl groups to enhance solubility and pharmacokinetics.

While detailed synthetic protocols are sparse in publicly available literature, the compound’s structural analogs suggest a reliance on nucleophilic substitution and condensation reactions .

Potential Derivatives

Research into benzodiazepine derivatives highlights their diverse pharmacological activities, including antisecretory, anti-inflammatory, and analgesic properties. Modifications to Siltenzepine’s structure could yield compounds with enhanced specificity or broader therapeutic applications .

Stability Considerations

  • Thermal Stability: High boiling (618.3°C) and flash points (327.7°C) indicate robust thermal stability.

  • Solubility: The compound’s moderate LogP value (1.7416) suggests balanced hydrophilic-lipophilic properties suitable for oral administration.

Unexplored Areas

  • CNS Implications: Given its structural similarity to psychoactive benzodiazepines, studies on potential CNS effects are needed.

  • Long-Term Safety: Comprehensive toxicological evaluations are necessary to confirm safety profiles for chronic use.

  • Broader Applications: Investigating Siltenzepine’s efficacy in other gastrointestinal disorders or as a potential anti-inflammatory agent could expand its therapeutic utility.

Future Research Goals

  • Development of analogs with improved bioavailability.

  • Exploration of combination therapies for enhanced ulcer healing.

  • Clinical trials assessing efficacy compared to standard anti-ulcer medications.

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